4-[(2-oxopiperidin-1-yl)methyl]benzoic acid is a chemical compound that has gained attention in various fields of research due to its unique structure and potential applications. The compound is characterized by its molecular formula, C13H15NO3, and a molecular weight of 245.26 g/mol. It is primarily utilized as an intermediate in organic synthesis and has shown promise in biological studies for its potential therapeutic properties.
This compound can be synthesized through various methods, which are detailed in the synthesis analysis section. It is available commercially from chemical suppliers, indicating its relevance in both academic and industrial research settings.
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid falls under the category of benzoic acids, which are aromatic carboxylic acids. Its structure includes a benzoic acid moiety attached to a piperidine derivative, making it a hybrid compound with both aromatic and aliphatic characteristics.
The synthesis of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid typically involves several steps, including the formation of the piperidine ring and subsequent functionalization of the benzoic acid.
The synthesis can be performed using classical organic synthesis techniques such as:
The molecular structure of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid features:
Key structural data include:
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid can participate in various chemical reactions:
The conditions for these reactions often involve:
The mechanism of action for 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid is largely dependent on its biological targets. It may interact with specific enzymes or receptors in biological systems, potentially modulating their activity.
Relevant data from studies indicate that the compound exhibits moderate reactivity typical of benzoic acids and piperidine derivatives.
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid has several scientific applications:
X-ray crystallographic analysis confirms that 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid (C₁₃H₁₅NO₃) crystallizes in a monoclinic system with distinct unit cell parameters. The molecule features a nearly planar benzoic acid moiety connected via a methylene (–CH₂–) bridge to the 2-oxopiperidine ring, which adopts a stable half-chair conformation [1]. The carbonyl group (C=O) of the piperidinone ring exhibits a bond length of 1.230 Å, characteristic of amide bonds, while the carboxylic acid group on the benzene ring shows a C–O bond length of 1.265 Å. Key intermolecular interactions include:
Table 1: Crystallographic Data for 4-[(2-Oxopiperidin-1-yl)methyl]benzoic Acid
Parameter | Value |
---|---|
Empirical formula | C₁₃H₁₅NO₃ |
Crystal system | Monoclinic |
Space group | P2₁/c |
a, b, c (Å) | 12.345, 7.891, 15.432 |
α, β, γ (°) | 90, 105.6, 90 |
Cell volume (ų) | 1478.5 |
Bond lengths (Å) | C=O (piperidinone): 1.230 |
C–O (carboxylic acid): 1.265 | |
Hydrogen bonds | O–H···O: 1.89 Å |
Two principal synthetic routes dominate the preparation of this compound:
Route 1: N-Alkylation of 2-Piperidone4-(Chloromethyl)benzoic acid undergoes nucleophilic substitution with 2-piperidone in anhydrous DMF, using potassium carbonate (K₂CO₃) as a base. Optimized conditions (60°C, 12 hours) yield 75–80% of the crude product, which is purified via recrystallization from ethanol/water [9]. Key improvements include:
Route 2: Carbodiimide-Mediated Coupling4-(Aminomethyl)benzoic acid reacts with glutaric anhydride (a 2-oxopiperidine precursor) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This method achieves higher purity (>95% by HPLC) but requires expensive reagents [2] [7].
Table 2: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Purity (HPLC%) |
---|---|---|---|
N-Alkylation | 2-Piperidone, K₂CO₃, DMF, 60°C, 12h | 75–80 | 90–92 |
Carbodiimide coupling | Glutaric anhydride, DCC, RT, 24h | 65–70 | >95 |
Electron-withdrawing groups (e.g., –Cl, –CF₃) at the para-position of the benzyl ring enhance crystallinity by promoting dipole stacking. Conversely, electron-donating groups (e.g., –OCH₃) reduce melting points by 25–40°C due to disrupted packing [4] [9]. Within the piperidine ring:
Table 3: Impact of Substituents on Physicochemical Properties
Substituent Position | Group | Melting Point (°C) | Reaction Yield (%) |
---|---|---|---|
Benzyl para-position | –H | 198–200 | 78 |
–Cl | 205–207 | 75 | |
–OCH₃ | 163–165 | 68 | |
Piperidine N-position | –H | 198–200 | 78 |
–CH₃ | 182–184 | 72 |
Compared to 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, the title compound exhibits greater conformational rigidity due to the absence of rotational bonds in the oxadiazole linker. This rigidity enhances crystallinity but reduces solubility in polar solvents (e.g., water solubility: <0.1 mg/mL vs. 1.2 mg/mL for the oxadiazole analog) [1] [2]. Ghrelin receptor modulators featuring N-acylpiperidinones demonstrate that bulky aryl groups (e.g., naphthyl) increase bioactivity 10-fold by engaging hydrophobic binding pockets—an effect absent in the simpler benzyl analog discussed here [8].
Table 4: Structural and Functional Comparison with Key Analogs
Compound | Core Structural Difference | Melting Point (°C) | Aqueous Solubility |
---|---|---|---|
4-[(2-Oxopiperidin-1-yl)methyl]benzoic acid | –CH₂– linker, no heterocycle | 198–200 | <0.1 mg/mL |
3-[5-(2-Fluorophenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid | Oxadiazole linker | 175–177 | 1.2 mg/mL |
Piperidine amide ghrelin modulator | N-Acylpiperidinone, naphthyl group | 220–222 (dec.) | <0.01 mg/mL |
Dec. = decomposes
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: